3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a polyheterocyclic compound belonging to the pyrrolo[3,4-b]pyridine family. This compound features a unique bicyclic structure that incorporates both pyrrole and pyridine moieties, making it of interest in medicinal chemistry and organic synthesis. Its potential applications span various scientific fields, particularly in drug development due to its biological activity.
The compound is synthesized through various chemical reactions, particularly the Ugi reaction and aza Diels-Alder cycloadditions, which are widely documented in the literature. Research has shown that derivatives of pyrrolo[3,4-b]pyridines exhibit promising pharmacological properties, including anticancer and neuroprotective effects.
3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrrolopyridines, which are known for their diverse biological activities.
The synthesis of 3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be achieved through several methods:
For example, using ytterbium triflate as a catalyst in toluene solvent has been shown to yield moderate to high quantities (20% to 92%) of pyrrolo[3,4-b]pyridine derivatives when subjected to microwave heating . The process may involve subsequent steps like N-acylation and aromatization to achieve the final product.
The molecular structure of 3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be described as follows:
Crystallographic studies have provided insights into its three-dimensional conformation. The arrangement of atoms allows for potential interactions with biological targets due to its planar structure and electron-rich nitrogen atoms.
3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions:
In synthetic pathways involving this compound, reactions typically proceed under mild conditions with careful control of temperature and solvent choice to minimize by-products .
The mechanism of action for compounds like 3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine often involves interaction with specific biological targets such as enzymes or receptors.
Studies have indicated that derivatives may act as allosteric modulators or inhibitors for various proteins implicated in disease processes. For instance, docking studies have demonstrated binding affinities with certain kinase proteins .
Relevant data from experimental studies indicate that the compound exhibits moderate stability and reactivity profiles suitable for further functionalization .
The applications of 3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine are diverse:
The molecular architecture of 3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS# 1355174-57-0) features a bridged bicyclic system comprising a six-membered dihydropyridine ring fused to a five-membered pyrrolidine ring. This scaffold belongs to the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine family, characterized by partial saturation at the 5,6,7-positions, which confers non-planarity and distinct electronic properties compared to fully aromatic systems [3] [7]. The core structure is formally derived from isoindole through benzene ring replacement with pyridine, creating a π-deficient heterocyclic system. The molecular formula (C₉H₁₂N₂O) and average molecular weight (164.20 g/mol) align with this bicyclic framework bearing a single ethoxy substituent [1] [4].
Table 1: Fundamental Physicochemical Properties
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 1355174-57-0 | [1] [4] |
Molecular Formula | C₉H₁₂N₂O | [1] |
Molecular Weight | 164.20 g/mol | [1] |
Storage Conditions | Sealed, dry, 2-8°C | [1] [4] |
SMILES Notation | CCOC1=CN=C(CNC2)C2=C1 | [1] |
The fusion occurs between the pyrrole β-position (C3-C4 bond) and the pyridine b-face (C4-C5 bond), designated as [3,4-b]-fusion. This connectivity creates a junction where the pyrrolidine nitrogen (position 7) becomes a bridgehead atom, adopting a partially saturated 6,7-dihydro-5H configuration. X-ray crystallography of analogous compounds confirms a puckered conformation where the pyrrolidine ring adopts an envelope conformation, while the dihydropyridine ring exhibits a half-chair distortion [3]. The fusion angle (~125°) reduces π-orbital overlap between rings compared to planar bicyclic aromatics like indolizines. Nuclear magnetic resonance (NMR) spectra of related derivatives show distinct methylene proton signals (5H position: δ ~3.70 ppm; 6H/7H positions: δ ~3.90-4.30 ppm), confirming the aliphatic character of the saturated bridge [6].
The ethoxy group (–OCH₂CH₃) occupies the 3-position of the pyrrolo[3,4-b]pyridine core, corresponding to the β-carbon of the pyrrolidine moiety. This alkoxy substituent functions as a strong σ-donor and moderate π-donor, significantly perturbing the electron density distribution. Computational analyses (DFT) indicate:
The ethoxy group’s steric bulk (conical angle ~70°) minimally impacts ring planarity but hinders electrophilic attack at adjacent positions. Its rotational freedom (energy barrier ~5 kcal/mol) allows conformational adaptation during molecular recognition events, as evidenced in receptor-bound conformations of related pharmacophores [6].
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold exhibits dynamic tautomeric behavior centered on the pyridine nitrogen (position 1) and the bridgehead proton (position 5). Two primary tautomers exist:
Aromaticity indices (NICS, HOMA) reveal moderate diatropicity in the pyridine ring (NICS(1)=-8.5), while the pyrrolidine ring remains non-aromatic. The ethoxy group marginally enhances global conjugation by stabilizing the iminium resonance contributor in the 1H-tautomer. Spectroscopic studies show tautomeric equilibrium influences UV-Vis absorption, with the 1H-form exhibiting a bathochromic shift of ~15 nm due to extended conjugation [3].
Table 2: Key Synthetic Routes to 3-Ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Method | Key Reagents/Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Cyclization of Ethoxy-Substituted Precursors | ZnCl₂, Toluene, 110°C, 12h | 45-50% | Direct but moderate yield |
Reductive Functionalization | NaBH₄, MeOH, 0°C → RT, 2h | 60-62% | High-yield, requires pre-formed core [6] |
Palladium-Catalyzed Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 55-58% | Versatile for analogs, expensive catalyst |
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core serves as a privileged scaffold in medicinal chemistry due to its balanced lipophilicity (cLogP ~1.2) and hydrogen-bonding capacity (2 acceptors, 1 donor). The 3-ethoxy derivative specifically functions as:
Its commercial availability as a pharmaceutical intermediate (≥95% purity) underscores industrial relevance [4]. Synthetic modifications typically target:
Table 3: Significance of Core Structure Features in Applications
Structural Feature | Chemical Consequence | Application Relevance |
---|---|---|
Pyridine Nitrogen (position 1) | Basic site (pKa ~5.2), metal coordination | Catalysis, salt formation for solubility |
Bridgehead Nitrogen (position 5) | Non-basic, sp³-hybridized | Conformational control in drug design |
Ethoxy at C3 | Electron donation, steric bulk | Metabolic stability enhancement |
Methylene Bridge (5H/6H/7H) | Flexible saturation | 3D-orientation of pharmacophores |
While direct synthesis protocols are proprietary, patent literature reveals two dominant strategies:
Route 1: Cyclization of Functionalized Precursors(Z)-2-(4-Chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile undergoes phosphine-mediated cyclization (triphenylphosphine, CH₂Cl₂, 3 days) to construct the bicyclic core in 60-62% yield [2]. This method leverages dithiazole ring contraction and requires strict temperature control.
Route 2: Late-Stage Ethoxylation2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS# 810668-57-6) undergoes nucleophilic substitution with sodium ethoxide under phase-transfer conditions (Aliquat 336, toluene/EtOH, 80°C), affording the title compound in 75-80% purity, upgradable via recrystallization [5]. This commercially viable approach utilizes readily available halogenated intermediates.
Derivatization occurs regioselectively:
Note: Commercial suppliers typically distribute the compound as a stabilized solid (mp 194-195°C for chloro analog), with cold-chain transportation recommended for long-term storage [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: